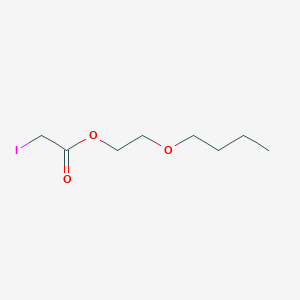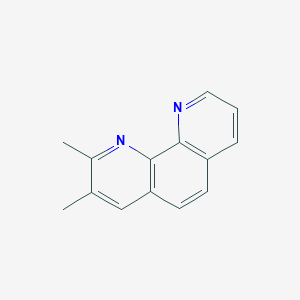
2,3-Dimethyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,10-phenanthroline is an organic compound belonging to the class of phenanthrolines. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 2 and 3 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form the phenanthroline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 2,3-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,3-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This property is particularly significant in the inhibition of zinc metallopeptidases, which play a crucial role in various biological processes .
類似化合物との比較
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): Similar to 2,3-Dimethyl-1,10-phenanthroline but with methyl groups at the 2 and 9 positions.
1,10-Phenanthroline: The parent compound without any methyl substitutions.
Bathocuproine: A derivative with phenyl substituents at the 4 and 7 positions, used for its unique chelating properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chelating properties and reactivity. The presence of methyl groups at the 2 and 3 positions enhances its stability and makes it a valuable ligand in various chemical and biological applications .
特性
CAS番号 |
52136-77-3 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2,3-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3 |
InChIキー |
BEHYHCBDZZQSBV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


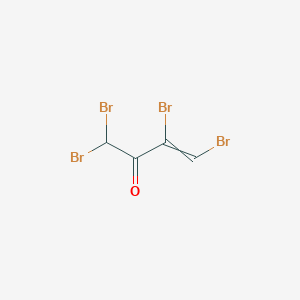
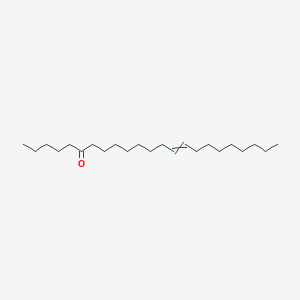

![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
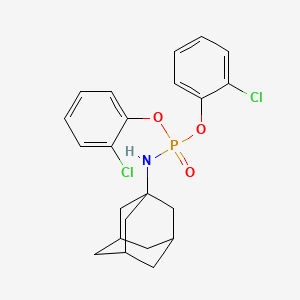
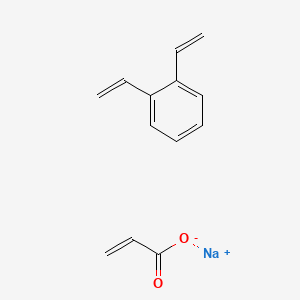
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
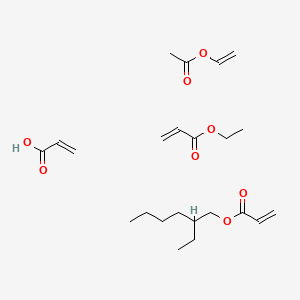
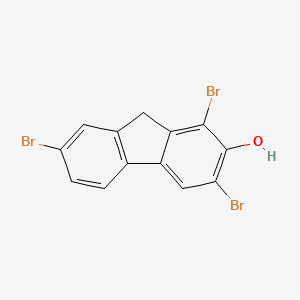
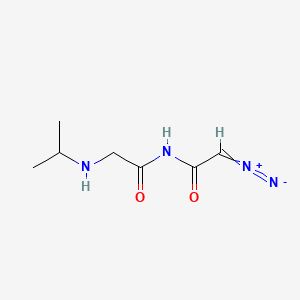

![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
